2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine
Overview
Description
2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine, also known as BPT, is a chemical compound that has attracted significant attention in scientific research due to its unique properties. BPT is a triazine-based compound that exhibits significant fluorescence and has been used in various applications, including biological imaging and sensing, as well as in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine is not well understood. However, it is believed that the fluorescence of this compound is due to the presence of conjugated pi systems within the molecule. The fluorescence of this compound can be quenched by the presence of certain molecules, making it an ideal candidate for use in biosensors.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has low cytotoxicity, making it an ideal candidate for use in biological applications.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine is its significant fluorescence, making it an ideal candidate for use in fluorescence microscopy and imaging. This compound is also non-toxic and has low cytotoxicity, making it an ideal candidate for use in biological applications. However, one of the significant limitations of this compound is its limited solubility in water, making it challenging to use in aqueous solutions.
Future Directions
There are several future directions for the use of 2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine in scientific research. One potential application is in the development of biosensors for the detection of various biomolecules. Another potential application is in the development of OLEDs for use in displays and lighting. Additionally, this compound could be used in the development of novel materials for use in various applications, including drug delivery and tissue engineering.
Conclusion:
In conclusion, this compound is a unique chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound has been extensively used in biological imaging and sensing, as well as in the development of OLEDs. While the mechanism of action of this compound is not well understood, it has been shown to be non-toxic and has low cytotoxicity, making it an ideal candidate for use in biological applications. There are several future directions for the use of this compound in scientific research, including the development of biosensors and novel materials.
Scientific Research Applications
2-(Biphenyl-4-yl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine has been extensively used in scientific research due to its unique properties. One of the most significant applications of this compound is in the field of biological imaging and sensing. This compound exhibits significant fluorescence, making it an ideal candidate for use in fluorescence microscopy and imaging. This compound has also been used in the development of biosensors for the detection of various biomolecules, including proteins, DNA, and RNA.
properties
IUPAC Name |
2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrN3/c28-24-17-15-23(16-18-24)27-30-25(21-9-5-2-6-10-21)29-26(31-27)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSYSYAUVJMZOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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